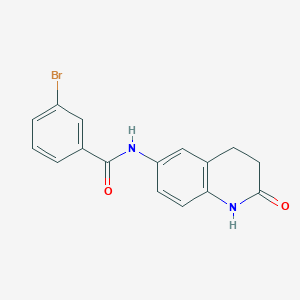
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (3-Br-THQB) is an organic compound that has been extensively studied due to its potential applications in various scientific research fields. 3-Br-THQB has been found to have a variety of biochemical and physiological effects, as well as a wide range of advantages and limitations for laboratory experiments. In
Scientific Research Applications
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. This compound has also been used as a ligand in the study of metal complexes, as well as a reagent in the synthesis of other organic compounds. In addition, this compound has been used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds.
Mechanism of Action
Target of Action
The primary targets of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and regulation of gene expression.
Mode of Action
The compound acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and QscR, thereby disrupting their normal function. This interaction leads to changes in the regulation of gene expression within the bacteria, potentially affecting their growth and virulence.
Advantages and Limitations for Lab Experiments
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a number of advantages and limitations for laboratory experiments. One of the advantages of this compound is its low cost, which makes it an attractive option for researchers on a budget. In addition, this compound is relatively easy to synthesize, which makes it a convenient reagent for laboratory experiments. However, this compound is also limited in its applications, as it is not suitable for all types of reactions. Furthermore, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research. One potential direction is to further explore its potential applications in the synthesis of organic compounds. In addition, further research could be conducted to explore the mechanism of action of this compound and its potential therapeutic effects. Finally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions.
Synthesis Methods
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized via a three-step reaction sequence. The first step involves the condensation of 2-hydroxy-1,2,3,4-tetrahydroquinoline (THQ) with benzoyl chloride in the presence of a base such as sodium hydroxide. The second step involves the oxidation of the resulting THQ-benzamide with a reagent such as sodium nitrite, which yields the desired this compound. The third step involves the deprotection of the bromo group, which can be accomplished using a mild acid such as hydrochloric acid.
properties
IUPAC Name |
3-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMSGXNOAEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567831.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6567843.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B6567849.png)
![2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6567853.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567860.png)
![7-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567867.png)
![8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567875.png)
![N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567879.png)
![2-cyclohexyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6567885.png)
![5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6567888.png)
![N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567901.png)
![3-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6567908.png)
![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6567920.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B6567928.png)